molecular formula C10H14N2O2 B1319944 N-(3-Amino-2-methylphenyl)-2-methoxyacetamide CAS No. 926215-70-5

N-(3-Amino-2-methylphenyl)-2-methoxyacetamide

Cat. No. B1319944
CAS RN: 926215-70-5
M. Wt: 194.23 g/mol
InChI Key: QNPAVQXNHKIPNA-UHFFFAOYSA-N
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Description

“N-(3-Amino-2-methylphenyl)-2-methoxyacetamide” is a chemical compound that belongs to the class of organic compounds known as anilides . Anilides are compounds containing an anilide functional group, which is characterized by an acyl group (RCO-) attached to the nitrogen atom of an aniline .


Molecular Structure Analysis

The molecular structure of “N-(3-Amino-2-methylphenyl)-2-methoxyacetamide” would consist of a benzene ring (the 2-methylphenyl part) attached to an amide group (the -2-methoxyacetamide part) via a nitrogen atom . The 3-amino- refers to an amino group (-NH2) attached to the third carbon of the benzene ring .


Chemical Reactions Analysis

Anilides, including “N-(3-Amino-2-methylphenyl)-2-methoxyacetamide”, can undergo various chemical reactions, such as hydrolysis, reduction, and electrophilic substitution . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Amino-2-methylphenyl)-2-methoxyacetamide” would depend on its molecular structure. For example, it would be expected to have the typical properties of anilides, such as being solid at room temperature .

Scientific Research Applications

Anthelmintic Applications

N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride (amidantel), a derivative of N-(3-Amino-2-methylphenyl)-2-methoxyacetamide, has shown promising results as an anthelmintic. It is effective against nematodes, filariae, and cestodes in rodents and has high efficacy against hookworms and large roundworms in dogs. Amidantel demonstrated good tolerance in animals without teratogenic effects (Wollweber et al., 1979).

Antitumor Activity

A study on 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, related to N-(3-Amino-2-methylphenyl)-2-methoxyacetamide, revealed potent cytotoxic activity against various cancer cell lines. Specifically, the 4'-methoxyphenyl and 3'-methylphenyl derivatives showed significant antitumor activity across a range of cancer cell lines (Dong et al., 2010).

Analgesic Potential

Compounds with the methoxyacetamide pharmacophore, related to N-(3-Amino-2-methylphenyl)-2-methoxyacetamide, have been synthesized for their analgesic properties. For example, cis-42 was found to be significantly more potent than morphine and fentanyl in analgesic potency and had a short duration of action, making it suitable for short surgical procedures (Lalinde et al., 1990).

Anticonvulsant Properties

Certain derivatives of N-(3-Amino-2-methylphenyl)-2-methoxyacetamide, such as (R,S)-2-acetamido-N-benzyl-2-methylacetamide, have shown potent anticonvulsant activity. Some derivatives demonstrated efficacy comparable to phenytoin in mouse models (Kohn et al., 1991).

Synthesis of Azo Disperse Dyes

N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, is an important intermediate in the production of azo disperse dyes. A novel Pd/C catalyst was developed for the efficient hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, offering a green synthesis method (Zhang, 2008).

Synthesis of Amino Acids

N-(3-Amino-2-methylphenyl)-2-methoxyacetamide derivatives have been used in the synthesis of specific amino acids like L-2-amino-5-arylpentanoic acids, which are key components in toxins and could have potential applications in biochemical research (Shimohigashi et al., 1976).

Safety And Hazards

The safety and hazards associated with “N-(3-Amino-2-methylphenyl)-2-methoxyacetamide” are not known. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-8(11)4-3-5-9(7)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPAVQXNHKIPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588357
Record name N-(3-Amino-2-methylphenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)-2-methoxyacetamide

CAS RN

926215-70-5
Record name N-(3-Amino-2-methylphenyl)-2-methoxyacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926215-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-2-methylphenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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